Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate
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Overview
Description
Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate typically involves esterification reactions. One common method is the reaction between ethyl acetoacetate and ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure high yield and purity by maintaining optimal reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism by which Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar applications in solvents and fragrances.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Isopropyl butyrate: Used in similar applications but with different physical properties .
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
820977-04-6 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(7-13-5-2)9(11)10(12)14-6-3/h4H,5-7H2,1-3H3 |
InChI Key |
OLVVAHRFWQSURK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=CC)C(=O)C(=O)OCC |
Origin of Product |
United States |
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